N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic route for XL 188 involves chemical reactions to assemble its molecular structure.
Reaction Conditions: Specific reaction conditions (temperature, solvents, catalysts) are essential for its synthesis.
Industrial Production: While I don’t have specific details on industrial production, it likely follows optimized synthetic routes at a larger scale.
Chemical Reactions Analysis
Reactions: XL 188 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reactions. For example
Major Products: The products formed depend on the specific reactions and functional groups present in XL 188.
Scientific Research Applications
Chemistry: XL 188 can serve as a tool compound for studying USP7’s role in ubiquitin pathways.
Biology: Researchers explore its impact on protein stability, cell signaling, and gene expression.
Medicine: Investigated for potential therapeutic applications, especially in cancer treatment.
Industry: Its use in drug discovery and development may lead to novel treatments.
Mechanism of Action
- XL 188 inhibits USP7 by binding to its active site.
Molecular Targets: USP7 itself, affecting downstream proteins.
Pathways: It modulates ubiquitin-mediated processes, impacting cellular homeostasis.
Comparison with Similar Compounds
Uniqueness: XL 188’s selectivity for USP7 sets it apart.
Similar Compounds: While I don’t have a comprehensive list, other USP inhibitors exist (e.g., P5091, FT671).
Remember that XL 188’s properties and applications are continually explored, and further research may reveal additional insights. If you need more specific information, feel free to ask
Properties
Molecular Formula |
C32H42N6O4 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C32H42N6O4/c1-24(25-6-4-3-5-7-25)20-30(40)37-14-11-32(42,12-15-37)22-38-23-33-28-21-26(8-9-27(28)31(38)41)34-29(39)10-13-36-18-16-35(2)17-19-36/h3-9,21,23-24,42H,10-20,22H2,1-2H3,(H,34,39)/t24-/m1/s1 |
InChI Key |
QLBYDWATOPNXBG-XMMPIXPASA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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